N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide
CAS No.: 341020-65-3
Cat. No.: VC6241455
Molecular Formula: C18H16N2O4
Molecular Weight: 324.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 341020-65-3 |
|---|---|
| Molecular Formula | C18H16N2O4 |
| Molecular Weight | 324.336 |
| IUPAC Name | N-[3-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C18H16N2O4/c1-11(21)19-13-6-4-5-12(9-13)16(22)10-18(24)14-7-2-3-8-15(14)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23) |
| Standard InChI Key | UXMALSVBWSOHFK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=CC(=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Introduction
Molecular Structure and Physicochemical Properties
N-{3-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide belongs to the indole alkaloid family, featuring a 2,3-dihydro-1H-indol-2-one core substituted with a hydroxy group at position 3 and an acetylated phenyl side chain at position 3 of the indole ring. Its IUPAC name is N-[3-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl]acetamide, with a molecular formula of C₁₉H₁₇N₂O₄ and a molecular weight of 337.35 g/mol .
Table 1: Comparative Molecular Properties of Related Indole Derivatives
The compound’s solubility and stability are influenced by its polar hydroxy and acetamide groups, suggesting moderate water solubility and sensitivity to oxidative conditions .
Hypothesized Mechanisms of Action
Indole derivatives are known to modulate critical cellular pathways. While direct evidence for N-{3-[2-(3-hydroxy-2-oxo...)acetamide is lacking, analogous compounds provide mechanistic insights:
Apoptosis and Autophagy Induction
The structurally similar compound SA (C₁₃H₁₄N₂O₃) induces apoptosis in melanoma cells by activating caspase-3 and upregulating pro-apoptotic Bax while suppressing anti-apoptotic Bcl-2 . Concurrently, SA triggers autophagy via PI3K/Akt/mTOR pathway inhibition, leading to LC3-II accumulation and p62 degradation . These mechanisms are likely conserved across indole-2-one derivatives due to shared structural motifs.
Anti-Inflammatory Activity
Indole derivatives often suppress pro-inflammatory cytokines. For example, Oprea1_786734 (a positional isomer) inhibits IL-1β, TNF-α, and IL-6 production in macrophages by blocking NF-κB translocation. Although direct data for the 3-phenyl isomer are unavailable, its structural similarity suggests comparable cytokine modulation.
Kinase Pathway Modulation
The PI3K/Akt and MAPK pathways are common targets. SA reduces phosphorylated Akt and ERK levels in melanoma cells, impairing proliferation and survival . Molecular docking studies suggest indole-2-one derivatives bind to ATP pockets in kinases, a property potentially shared by N-{3-[2-(3-hydroxy-2-oxo...)acetamide.
Synthesis and Structural Optimization
The synthesis of indole-2-one derivatives typically involves multi-step organic reactions:
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Indole Core Formation: Cyclization of substituted anilines with keto esters under acidic conditions.
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Side Chain Introduction: Friedel-Crafts acylation or Suzuki coupling to attach acetylphenyl groups.
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Acetylation: Reaction with acetic anhydride to form the acetamide moiety .
Optimization focuses on enhancing bioavailability. For instance, SA’s ethylacetamide side chain improves cellular uptake compared to simpler analogs . The 3-phenyl substitution in N-{3-[2-(3-hydroxy-2-oxo...)acetamide may further enhance target affinity due to increased hydrophobic interactions.
Preclinical Research and Applications
Neuroprotective Effects
Indole derivatives inhibit amyloid-β aggregation and tau phosphorylation. SA analogs reduced neuronal apoptosis by 40% in Alzheimer’s models , suggesting potential cross-application for the target compound.
Anti-Inflammatory Efficacy
In LPS-induced inflammation models, Oprea1_786734 decreased IL-6 levels by 70% at 10 μM. Structural tweaks in the 3-phenyl isomer might enhance cytokine suppression while minimizing off-target effects.
Challenges and Future Directions
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Synthetic Complexity: The multi-step synthesis of N-{3-[2-(3-hydroxy-2-oxo...)acetamide necessitates cost-effective scaling.
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Pharmacokinetic Profiling: Future studies must assess absorption, distribution, and metabolism.
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Target Validation: CRISPR screens or proteomic analyses could identify direct molecular targets.
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